REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]([NH2:8])=[O:7].[C:9](OC(=O)C)(=[O:11])[CH3:10]>O>[C:9]([NH:8][C:6](=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2][Br:1])(=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
0.55 mol
|
Type
|
reactant
|
Smiles
|
BrCCCCC(=O)N
|
Name
|
|
Quantity
|
0.61 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
(0.055 mole) of concentrated sulfuric was heated on a steam bath under nitrogen for 1.5 hours (internal temperature 93°)
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
diluted with 250 ml
|
Type
|
FILTRATION
|
Details
|
The resultant tan granular precipitate was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 600 ml
|
Type
|
WASH
|
Details
|
The solution was washed with saturated sodium bicarbonate (100 ml.) and saturated brine (100 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (anhydrous magnesium sulfate)
|
Type
|
ADDITION
|
Details
|
treated with Darco
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Hexane was added to effect crystallization which
|
Type
|
CUSTOM
|
Details
|
afforded 64.8 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC(CCCCBr)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |